molecular formula C12H15BrN2S B481340 (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione CAS No. 675190-35-9

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione

Cat. No.: B481340
CAS No.: 675190-35-9
M. Wt: 299.23g/mol
InChI Key: BFTBHIVUVWYCHD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a compound that features a bromophenyl group and a methylpiperazine moiety linked by a methanethione group

Scientific Research Applications

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate, which is then treated with a sulfur source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.

    (4-Bromophenyl)(4-methylpiperazin-1-yl)ethanone: Contains an ethanone group, differing in the length of the carbon chain.

Uniqueness

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanethione group differentiates it from other similar compounds, potentially offering unique reactivity and interactions in various applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTBHIVUVWYCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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